molecular formula C17H17ClN2O3 B266995 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B266995
M. Wt: 332.8 g/mol
InChI Key: CNHGLLXYTJIUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a specific inhibitor of NEDD8-activating enzyme (NAE), which is an essential component of the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of proteins that are involved in various cellular processes, including cell cycle progression, DNA repair, and apoptosis. Dysregulation of the UPS has been implicated in the development and progression of cancer, making NAE an attractive target for anticancer therapy.

Mechanism of Action

3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide exerts its anticancer effects by inhibiting NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation to cullin-RING ligases (CRLs) is essential for their activity, and inhibition of NAE results in the accumulation of CRL substrates, leading to cell cycle arrest and apoptosis. 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has also been shown to inhibit the DNA damage response pathway, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, leading to decreased proliferation and tumor growth. It has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to enhance the immune response to cancer, suggesting that it may have potential as an immunotherapy agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is its specificity for NAE, which minimizes off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to induce DNA damage, which may limit its clinical application. In addition, its mechanism of action may be subject to resistance, which could limit its long-term efficacy.

Future Directions

There are several potential future directions for the development of 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide as an anticancer agent. One area of focus is the identification of biomarkers that can predict response to 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, which could help to personalize treatment and improve patient outcomes. Another area of focus is the development of combination therapies that can enhance the efficacy of 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide and reduce the risk of resistance. Finally, the development of novel NAE inhibitors with improved pharmacokinetic and safety profiles may also be a promising direction for future research.

Synthesis Methods

The synthesis of 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves a multistep process that starts with the reaction of 3-chloro-4-nitrobenzoic acid with 2-methoxyethylamine to form the corresponding amide. This intermediate is then subjected to a series of reactions, including reduction, acylation, and chlorination, to yield the final product. The synthesis of 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been optimized to provide high yields and purity, making it a suitable candidate for further development as a therapeutic agent.

Scientific Research Applications

3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical models of cancer, showing promising results in both in vitro and in vivo studies. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer. 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and paclitaxel, suggesting that it may have potential as a combination therapy.

properties

Product Name

3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

3-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C17H17ClN2O3/c1-23-9-8-19-16(21)13-5-3-7-15(11-13)20-17(22)12-4-2-6-14(18)10-12/h2-7,10-11H,8-9H2,1H3,(H,19,21)(H,20,22)

InChI Key

CNHGLLXYTJIUPD-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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